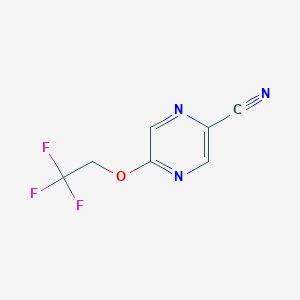

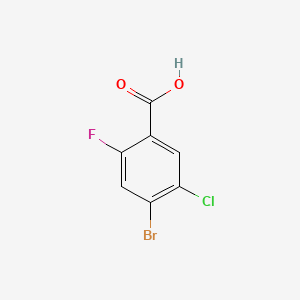

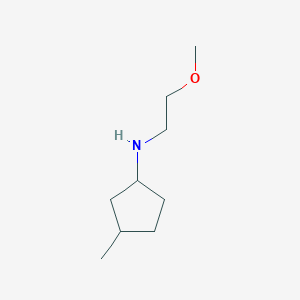

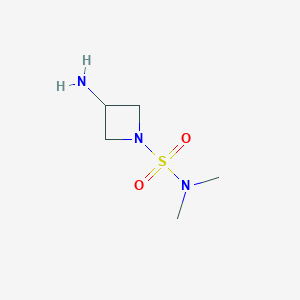

![molecular formula C11H11BrFNO2 B1374162 1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1340336-21-1](/img/structure/B1374162.png)

1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves processes like protodeboronation of alkyl boronic esters, which is not well developed . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported utilizing a radical approach .Chemical Reactions Analysis

The chemical reactions involving similar compounds often include Suzuki coupling, direct arylation of pyrazoles with phenylboronic acids, Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles, and Cu-catalyzed Petasis reactions .科学的研究の応用

Synthesis and Medicinal Chemistry

1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid is part of a family of compounds with significant potential in medicinal chemistry. These compounds are often synthesized for use as building blocks in drug development. For example, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a closely related compound, demonstrates the interest in fluorinated heterocyclic amino acids for medicinal chemistry applications (Van Hende et al., 2009).

Biological Applications

The synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives, which include compounds similar to 1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid, shows interest in their potential biological applications. These compounds are explored for their utility in foldameric applications and for their biological relevance (Žukauskaitė et al., 2011).

Antibacterial Research

Research on azetidine derivatives, including those similar to 1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid, has shown their potential as antibacterial agents. The synthesis and biological activity of azetidinylquinolones demonstrate the application of azetidine derivatives in combating bacterial infections (Frigola et al., 1994).

Agriculture and Plant Research

Azetidine derivatives like 1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid are also used in agricultural research. For instance, azetidine 2-carboxylic acid has been studied for its effects on ion uptake and release in barley roots, providing insights into plant biology and agriculture (Pitman et al., 1977).

特性

IUPAC Name |

1-[(3-bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrFNO2/c12-9-3-7(1-2-10(9)13)4-14-5-8(6-14)11(15)16/h1-3,8H,4-6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWKCOPDMUQRPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC(=C(C=C2)F)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

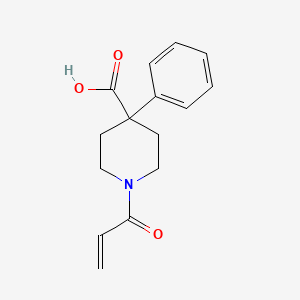

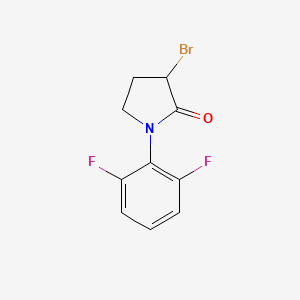

![tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate](/img/structure/B1374095.png)